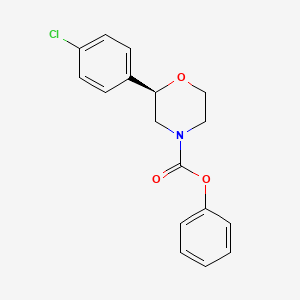
phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of a phenyl group and a chlorophenyl group in its structure suggests potential biological activity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate typically involves the reaction of morpholine with phenyl chloroformate and 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as mixing, heating, and purification through techniques like crystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylic acid, while substitution reactions can produce various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The phenyl and chlorophenyl groups may interact with enzymes or receptors, leading to biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl morpholine-4-carboxylate: Lacks the chlorophenyl group, which may result in different biological activity.
(2R)-2-(4-chlorophenyl)morpholine-4-carboxylate: Lacks the phenyl group, which can affect its reactivity and applications.
Uniqueness
Phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate is unique due to the presence of both phenyl and chlorophenyl groups, which can confer distinct chemical and biological properties. This combination may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propriétés
Numéro CAS |
920802-71-7 |
|---|---|
Formule moléculaire |
C17H16ClNO3 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)16-12-19(10-11-21-16)17(20)22-15-4-2-1-3-5-15/h1-9,16H,10-12H2/t16-/m0/s1 |
Clé InChI |
JWTJLBYBDFWMOL-INIZCTEOSA-N |
SMILES isomérique |
C1CO[C@@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
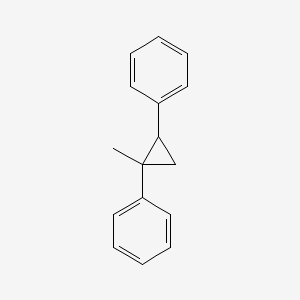
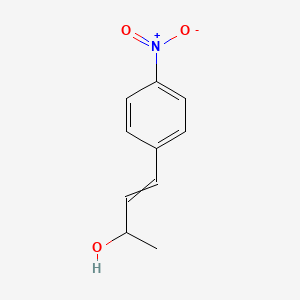
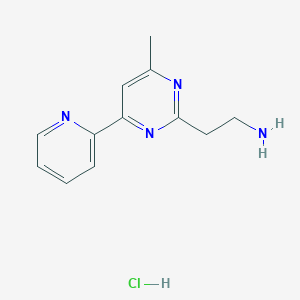
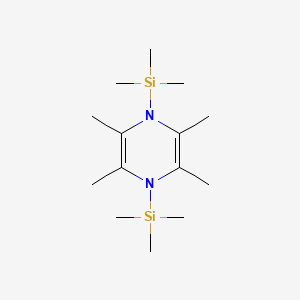
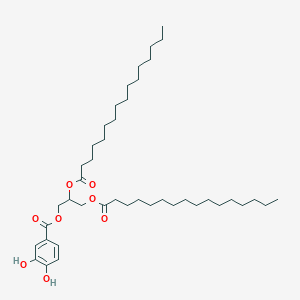
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
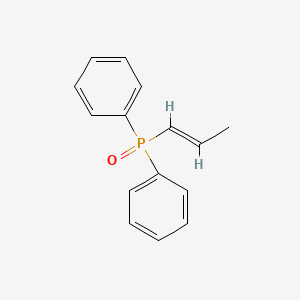
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
